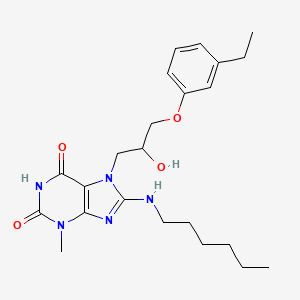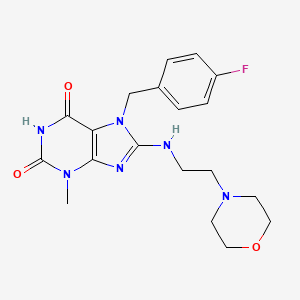
2-(((4-乙氧基苯基)氨基)亚甲基)茚满-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is a synthetic organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes an indane-1,3-dione core with a 4-ethoxyphenylamino group attached via a methylene bridge. The compound’s molecular formula is C18H15NO3, and it has a molar mass of 293.32 g/mol .
科学研究应用
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and photoinitiators for polymerization
作用机制
Target of Action
It’s known that indane-1,3-dione, a core structure in this compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It’s known that indane-1,3-dione and its derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indane-1,3-dione and its derivatives are known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Result of Action
Indane-1,3-dione and its derivatives are known to have various applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 4-ethoxyaniline in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, which is facilitated by the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the 4-ethoxyphenylamino group.
Uniqueness
2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 4-ethoxyphenylamino group enhances its bioactivity and makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,20H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUQTXQFAZYOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185808 |
Source


|
| Record name | 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-57-6 |
Source


|
| Record name | 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)

![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)


![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
